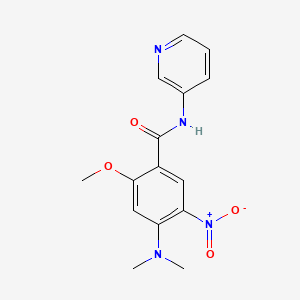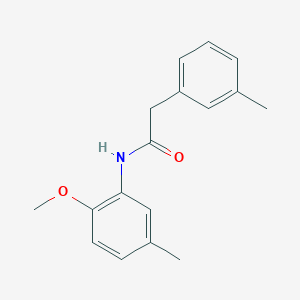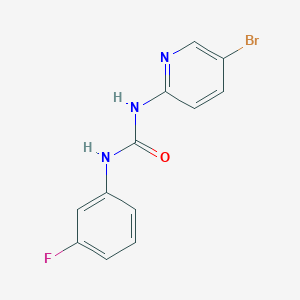
4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ belongs to the class of quinone compounds and is known to exhibit redox properties. The compound has been used as a tool to study various biological processes and has shown potential in the development of new therapeutic agents.
作用机制
4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide exerts its biological effects by undergoing redox cycling, which leads to the generation of reactive oxygen species (ROS). The ROS generated by 4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide can cause oxidative damage to cellular components, including DNA, proteins, and lipids. The compound has also been shown to inhibit the activity of various enzymes involved in cellular metabolism.
Biochemical and Physiological Effects:
4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide has been shown to induce apoptosis in various cell types, including cancer cells. The compound has also been shown to induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases. 4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide has also been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways.
实验室实验的优点和局限性
4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide has several advantages as a tool for scientific research, including its ability to induce oxidative stress in cells and its potential as a therapeutic agent. However, the compound also has several limitations, including its potential toxicity and the need for careful handling of the chemicals involved in its synthesis and use.
未来方向
There are several future directions for the use of 4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide in scientific research. One potential area of study is the development of new therapeutic agents based on the redox properties of 4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide. Another area of study is the use of 4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide as a tool to study the role of oxidative stress in various diseases, including cancer and neurodegenerative diseases. Additionally, the development of new methods for the synthesis and handling of 4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide could lead to improved safety and efficacy in its use as a tool for scientific research.
合成方法
4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide can be synthesized using various methods, including the oxidation of 4-(dimethylamino)-2-methoxy-5-nitrobenzoic acid and the reaction of 4-(dimethylamino)-2-methoxy-5-nitrobenzaldehyde with 3-pyridinecarboxamide. The synthesis of 4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide is a complex process that requires careful handling of the chemicals involved.
科学研究应用
4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide has been extensively used in scientific research to study various biological processes, including oxidative stress, apoptosis, and mitochondrial function. The compound has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways. 4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide has also been used to study the role of mitochondria in the development of cancer and neurodegenerative diseases.
属性
IUPAC Name |
4-(dimethylamino)-2-methoxy-5-nitro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-18(2)12-8-14(23-3)11(7-13(12)19(21)22)15(20)17-10-5-4-6-16-9-10/h4-9H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWCOPFKIGNAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5376554.png)


![4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5376576.png)

![N-[2-(acetylamino)phenyl]-4-propoxybenzamide](/img/structure/B5376590.png)
![6-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}pyridazin-3(2H)-one](/img/structure/B5376592.png)
![N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5376614.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5376621.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5376632.png)
![1-(4-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5376643.png)
![3-ethyl-5-(4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376647.png)
![3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide](/img/structure/B5376650.png)
![4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid](/img/structure/B5376658.png)